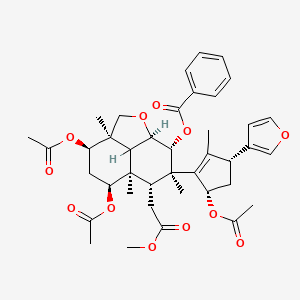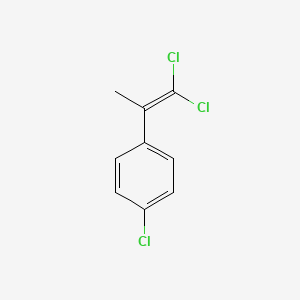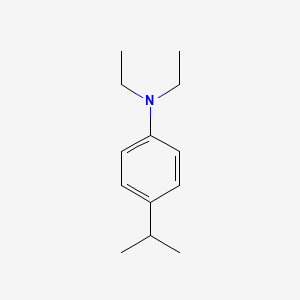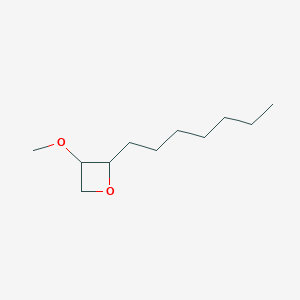
5-Chloro-2,2,3,3,4,6-hexafluoro-2,3-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,2,3,3,4,6-hexafluoro-2,3-dihydropyridine is a fluorinated organic compound known for its unique chemical properties. This compound is part of the dihydropyridine family, which is characterized by a six-membered ring containing nitrogen. The presence of multiple fluorine atoms and a chlorine atom makes it highly reactive and useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2,3,3,4,6-hexafluoro-2,3-dihydropyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,3-dihydropyridine with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or nickel, to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactors where pyridine derivatives are exposed to chlorine and fluorine gases. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2,2,3,3,4,6-hexafluoro-2,3-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine oxides.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
5-Chloro-2,2,3,3,4,6-hexafluoro-2,3-dihydropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-2,2,3,3,4,6-hexafluoro-2,3-dihydropyridine involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to form strong bonds with other molecules. This reactivity is often exploited in chemical synthesis and drug design, where the compound can act as a key intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
- Cyclopentene, 1,2-dichloro-3,3,4,4,5,5-hexafluoro-
Uniqueness
5-Chloro-2,2,3,3,4,6-hexafluoro-2,3-dihydropyridine is unique due to its specific arrangement of chlorine and fluorine atoms on the dihydropyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
79150-77-9 |
|---|---|
Formule moléculaire |
C5ClF6N |
Poids moléculaire |
223.50 g/mol |
Nom IUPAC |
5-chloro-2,2,3,3,4,6-hexafluoropyridine |
InChI |
InChI=1S/C5ClF6N/c6-1-2(7)4(9,10)5(11,12)13-3(1)8 |
Clé InChI |
NBNPBFWNVNGOHR-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(C(N=C1F)(F)F)(F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


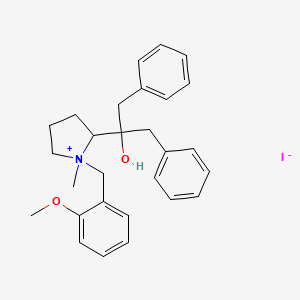
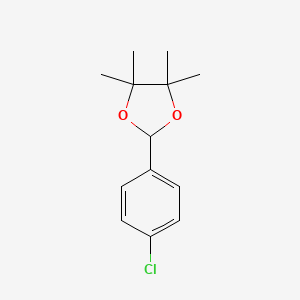

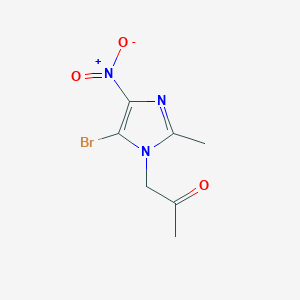

![Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14440296.png)
![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)

![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)
